molecular formula C14H20N2O3 B15250266 3-Hydroxy-N-(3-morpholinopropyl)benzamide

3-Hydroxy-N-(3-morpholinopropyl)benzamide

Cat. No.: B15250266
M. Wt: 264.32 g/mol
InChI Key: RJLUYGQGDCBNCY-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(3-morpholinopropyl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is a benzamide derivative that features a morpholine ring attached to a propyl chain, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(3-morpholinopropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-morpholinopropylamine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid method provides high yields and is eco-friendly .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(3-morpholinopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Hydroxy-N-(3-morpholinopropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide
  • N-(3-morpholinopropyl)benzene-1,4-disulfonamide
  • N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)

Uniqueness

3-Hydroxy-N-(3-morpholinopropyl)benzamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzamide ring and a morpholine ring attached to the propyl chain. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H20N2O3/c17-13-4-1-3-12(11-13)14(18)15-5-2-6-16-7-9-19-10-8-16/h1,3-4,11,17H,2,5-10H2,(H,15,18)

InChI Key

RJLUYGQGDCBNCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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